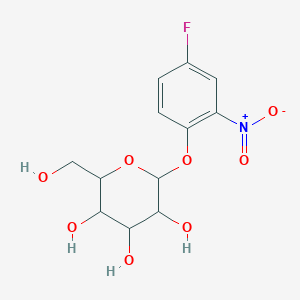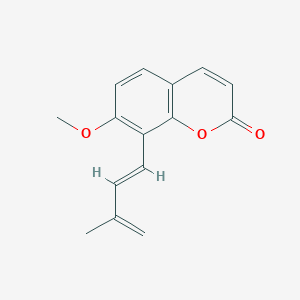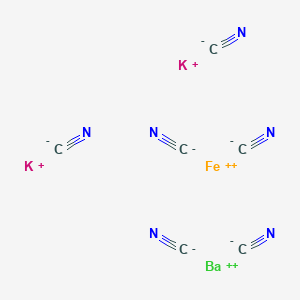
2,6-Bis(diphenylmethyl)-4-(trifluoromethyl)-Benzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(diphenylmethyl)-4-(trifluoromethyl)-Benzenamine is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethyl group and diphenylmethyl groups attached to a benzenamine core, making it a subject of interest for chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(diphenylmethyl)-4-(trifluoromethyl)-Benzenamine typically involves multiple steps, starting with the preparation of the benzenamine core. The introduction of the trifluoromethyl group can be achieved through electrophilic aromatic substitution reactions, while the diphenylmethyl groups are introduced via Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher efficiency and yield. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2,6-Bis(diphenylmethyl)-4-(trifluoromethyl)-Benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the benzenamine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzenamines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,6-Bis(diphenylmethyl)-4-(trifluoromethyl)-Benzenamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,6-Bis(diphenylmethyl)-4-(trifluoromethyl)-Benzenamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diphenylmethyl groups contribute to the compound’s stability and reactivity, enabling it to interact with enzymes, receptors, and other biomolecules.
類似化合物との比較
Similar Compounds
- 2,6-Bis(trifluoromethyl)benzoic acid
- 2,6-Bis(trifluoromethyl)benzeneboronic acid
Uniqueness
Compared to similar compounds, 2,6-Bis(diphenylmethyl)-4-(trifluoromethyl)-Benzenamine stands out due to its unique combination of trifluoromethyl and diphenylmethyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C33H26F3N |
|---|---|
分子量 |
493.6 g/mol |
IUPAC名 |
2,6-dibenzhydryl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C33H26F3N/c34-33(35,36)27-21-28(30(23-13-5-1-6-14-23)24-15-7-2-8-16-24)32(37)29(22-27)31(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22,30-31H,37H2 |
InChIキー |
LZXMESRPPSXNJR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=CC(=C3N)C(C4=CC=CC=C4)C5=CC=CC=C5)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12105430.png)


![(R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hcl](/img/structure/B12105446.png)
![6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12105450.png)

![[3-Hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12105460.png)




![N-[2-(5-bromo-6-ethenoxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide](/img/structure/B12105481.png)

